molecular formula C19H32ClNO B4967616 1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride

1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride

Cat. No.: B4967616
M. Wt: 325.9 g/mol
InChI Key: ZHGAKSUGEMNZKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantylamine with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction may produce adamantyl alcohols.

Scientific Research Applications

1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler analog with similar structural features.

    Cyclohexylamine: Another related compound with a cyclohexyl group.

    Adamantyl ketones: Compounds with a ketone functional group attached to the adamantyl moiety.

Uniqueness

1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride is unique due to its combination of the adamantyl and cyclohexyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-17,20H,2-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGAKSUGEMNZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C12CC3CC(C1)CC(C3)C2)NC4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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